Cas no 2138820-04-7 (4-(2-Bromoethenyl)-2-nitrothiophene)

4-(2-Bromoethenyl)-2-nitrothiophene is a brominated nitrothiophene derivative characterized by its reactive vinyl bromide and nitro-functionalized thiophene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and heterocyclic chemistry, due to its electron-withdrawing nitro group and bromoethenyl moiety. Its structural features enable selective functionalization, making it valuable for constructing complex thiophene-based frameworks in pharmaceuticals, agrochemicals, and materials science. The compound’s stability under controlled conditions and compatibility with palladium-catalyzed reactions further enhance its utility in fine chemical synthesis. Proper handling is advised due to its potential sensitivity to light and moisture.
4-(2-Bromoethenyl)-2-nitrothiophene structure
2138820-04-7 structure
Product name:4-(2-Bromoethenyl)-2-nitrothiophene
CAS No:2138820-04-7
MF:C6H4BrNO2S
MW:234.070459365845
CID:5997307
PubChem ID:165465153

4-(2-Bromoethenyl)-2-nitrothiophene Chemical and Physical Properties

Names and Identifiers

    • 2138820-04-7
    • 4-(2-bromoethenyl)-2-nitrothiophene
    • EN300-802263
    • 4-(2-Bromoethenyl)-2-nitrothiophene
    • Inchi: 1S/C6H4BrNO2S/c7-2-1-5-3-6(8(9)10)11-4-5/h1-4H/b2-1+
    • InChI Key: ZCHLHKNMWDOSSS-OWOJBTEDSA-N
    • SMILES: Br/C=C/C1=CSC(=C1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 232.91461g/mol
  • Monoisotopic Mass: 232.91461g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 74.1Ų

4-(2-Bromoethenyl)-2-nitrothiophene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-802263-0.5g
4-(2-bromoethenyl)-2-nitrothiophene
2138820-04-7 95%
0.5g
$699.0 2024-05-21
Enamine
EN300-802263-0.1g
4-(2-bromoethenyl)-2-nitrothiophene
2138820-04-7 95%
0.1g
$640.0 2024-05-21
Enamine
EN300-802263-0.25g
4-(2-bromoethenyl)-2-nitrothiophene
2138820-04-7 95%
0.25g
$670.0 2024-05-21
Enamine
EN300-802263-2.5g
4-(2-bromoethenyl)-2-nitrothiophene
2138820-04-7 95%
2.5g
$1428.0 2024-05-21
Enamine
EN300-802263-1.0g
4-(2-bromoethenyl)-2-nitrothiophene
2138820-04-7 95%
1.0g
$728.0 2024-05-21
Enamine
EN300-802263-0.05g
4-(2-bromoethenyl)-2-nitrothiophene
2138820-04-7 95%
0.05g
$612.0 2024-05-21
Enamine
EN300-802263-5.0g
4-(2-bromoethenyl)-2-nitrothiophene
2138820-04-7 95%
5.0g
$2110.0 2024-05-21
Enamine
EN300-802263-10.0g
4-(2-bromoethenyl)-2-nitrothiophene
2138820-04-7 95%
10.0g
$3131.0 2024-05-21

Additional information on 4-(2-Bromoethenyl)-2-nitrothiophene

4-(2-Bromoethenyl)-2-nitrothiophene: A Comprehensive Overview

The compound 4-(2-Bromoethenyl)-2-nitrothiophene, identified by the CAS number 21388-20-4, is a highly specialized organic molecule with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a thiophene ring with a nitro group and a bromoethenyl substituent. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, serves as the core structure, while the nitro group (-NO₂) and the bromoethenyl group (-CH₂CH₂Br) introduce distinct chemical properties and reactivity.

Recent studies have highlighted the importance of 4-(2-Bromoethenyl)-2-nitrothiophene in the field of medicinal chemistry. Researchers have explored its potential as a precursor for synthesizing bioactive compounds, particularly those with anti-cancer properties. The nitro group in the molecule is known to enhance the bioavailability and pharmacokinetic properties of drugs, making this compound a valuable intermediate in drug discovery processes.

In addition to its medicinal applications, 4-(2-Bromoethenyl)-2-nitrothiophene has also been studied for its role in organic synthesis. The bromoethenyl group provides a versatile site for further functionalization, enabling chemists to introduce additional substituents or modify the molecule's electronic properties. This flexibility has led to its use in constructing complex molecular frameworks, including those with potential applications in materials science and electronics.

The synthesis of 4-(2-Bromoethenyl)-2-nitrothiophene involves a multi-step process that typically begins with the preparation of the thiophene derivative. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and enhancing scalability. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported as an effective strategy for constructing the bromoethenyl moiety.

From an environmental perspective, understanding the degradation pathways of 4-(2-Bromoethenyl)-2-nitrothiophene is crucial for assessing its impact on ecosystems. Studies have shown that this compound undergoes both photochemical and enzymatic degradation under specific conditions. These findings are essential for developing sustainable practices in chemical manufacturing and waste management.

In conclusion, 4-(2-Bromoethenyl)-2-nitrothiophene (CAS No: 21388-20-4) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in advancing modern chemistry.

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